An In-depth Technical Guide to the Chemical Properties of 2-Ethoxy-4-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2-Ethoxy-4-nitropyridine
Introduction
Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties of the pyridine ring can be precisely modulated by the introduction of various functional groups, leading to a diverse range of reactivity and applications. This guide focuses on 2-Ethoxy-4-nitropyridine, a pyridine derivative featuring an electron-donating ethoxy group and a powerful electron-withdrawing nitro group. This specific substitution pattern creates a unique electronic landscape, making it a valuable intermediate for the synthesis of more complex molecular architectures.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, reactivity, synthesis, and safety considerations for 2-Ethoxy-4-nitropyridine, grounded in established principles of heterocyclic chemistry.
Molecular Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the first step in its successful application. This section outlines the key identifiers and physical characteristics of 2-Ethoxy-4-nitropyridine.
1.1. Chemical Structure and Identifiers
The structure of 2-Ethoxy-4-nitropyridine is defined by a pyridine ring substituted at the C2 position with an ethoxy group (-OCH₂CH₃) and at the C4 position with a nitro group (-NO₂).[2]
Caption: Chemical structure of 2-Ethoxy-4-nitropyridine.
Table 1: Chemical Identifiers for 2-Ethoxy-4-nitropyridine
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-Ethoxy-4-nitropyridine | N/A |
| CAS Number | 1187732-70-2 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol |[2] |
1.2. Physical Properties
While specific, experimentally verified data for 2-Ethoxy-4-nitropyridine is not widely available in public literature, properties can be inferred from its structure and data from closely related isomers. For instance, the isomer 2-Ethoxy-5-nitropyridine is a white to light yellow crystalline powder with a melting point of 90-94 °C.[3] It is anticipated that 2-Ethoxy-4-nitropyridine presents as a solid at room temperature with limited solubility in water and better solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.[4]
Table 2: Predicted Physicochemical Properties of 2-Ethoxy-4-nitropyridine
| Property | Predicted Value/Observation | Rationale |
|---|---|---|
| Appearance | White to yellow solid | Based on related nitropyridine compounds. |
| Melting Point | Not available. Likely similar to isomers (e.g., 90-94 °C for 2-ethoxy-5-nitropyridine). | Structural similarity to known compounds. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Presence of polar nitro group and aromatic system. |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexane). Soluble in polar aprotic solvents (e.g., DCM, Acetone, DMF, DMSO).[4] | The molecule has both polar (nitro, ethoxy, pyridine N) and non-polar (ethyl chain, aromatic ring) regions. |
1.3. Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure confirmation and purity assessment. The following data is predicted based on established principles and data from analogous structures, such as other nitropyridines.[5][6][7]
Table 3: Predicted Spectroscopic Data for 2-Ethoxy-4-nitropyridine
| Technique | Expected Observations |
|---|---|
| ¹H NMR | δ (ppm) ~8.4-8.6 (d, 1H): Proton at C6, deshielded by adjacent ring nitrogen. δ (ppm) ~7.8-8.0 (d, 1H): Proton at C5, deshielded by the nitro group. δ (ppm) ~7.2-7.4 (s, 1H): Proton at C3. δ (ppm) ~4.4-4.6 (q, 2H): Methylene protons (-OCH₂) of the ethoxy group. δ (ppm) ~1.4-1.6 (t, 3H): Methyl protons (-CH₃) of the ethoxy group. |
| ¹³C NMR | δ (ppm) ~162-165: C2 (carbon attached to ethoxy group). δ (ppm) ~150-155: C4 (carbon attached to nitro group). δ (ppm) ~145-148: C6. δ (ppm) ~115-120: C5. δ (ppm) ~108-112: C3. δ (ppm) ~63-66: Methylene carbon (-OCH₂). δ (ppm) ~14-16: Methyl carbon (-CH₃). |
| IR (cm⁻¹) | ~1520-1560 and ~1340-1360: Asymmetric and symmetric N-O stretching of the nitro group. ~1580-1610: C=C and C=N stretching of the pyridine ring. ~1250-1300: C-O-C stretching of the ethoxy group. ~2850-3000: C-H stretching of the ethyl group. |
| Mass Spec. | [M]⁺: Expected at m/z = 168.0535 (Exact Mass). Fragmentation may involve loss of the ethoxy group (-45) or the nitro group (-46). |
Reactivity and Electronic Profile
The chemical behavior of 2-Ethoxy-4-nitropyridine is dominated by the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group.
2.1. Electronic Effects
-
Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group at the C4 position significantly reduces the electron density of the pyridine ring.[1][8] This deactivates the ring toward electrophilic aromatic substitution.
-
Ethoxy Group (-OCH₂CH₃): This is an electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions relative to itself.
-
Pyridine Nitrogen: The nitrogen atom in the ring is inherently electron-withdrawing, contributing to the overall electron-deficient character of the aromatic system.[8]
This unique combination of substituents creates a highly polarized ring that is strongly activated for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the powerful nitro group.[1][9]
Caption: Reactivity map showing susceptibility to nucleophilic attack.
2.2. Key Reactions
-
Nucleophilic Aromatic Substitution (SₙAr): The most significant reaction pathway for this molecule. The electron-deficient C6 position is highly activated by the para-nitro group, making it an excellent site for displacement of a suitable leaving group (if one were present at that position) or for addition-elimination reactions. While the C2 position is also activated, the existing ethoxy group is generally a poor leaving group unless activated.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as H₂/Pd/C, SnCl₂, or Fe/HCl. This transformation is crucial as it converts the powerful EWG into a strong EDG, completely altering the ring's reactivity and providing a handle for further functionalization, such as diazotization or amide bond formation.
-
Reactions of the N-Oxide: Should the synthesis start from a pyridine N-oxide precursor, the N-oxide group itself can direct chemistry. For example, 4-nitropyridine N-oxide is an excellent substrate for SₙAr, where the nitro group can be displaced by various nucleophiles.[9][10] The N-oxide can then be removed via deoxygenation, often with reagents like PCl₃.[11]
Synthesis Protocols
While a specific published synthesis for 2-Ethoxy-4-nitropyridine is not readily found, a logical and robust synthetic route can be designed based on established pyridine chemistry. The most direct approach involves the nucleophilic aromatic substitution of a halo-substituted precursor.
3.1. Proposed Synthesis: SₙAr of 2-Chloro-4-nitropyridine
This protocol describes the synthesis of 2-Ethoxy-4-nitropyridine from commercially available 2-chloro-4-nitropyridine and sodium ethoxide.
Caption: Experimental workflow for the synthesis of 2-Ethoxy-4-nitropyridine.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Initiation: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol (e.g., 20 mL) dropwise via an addition funnel.
-
Reaction Conditions: Stir the resulting mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 78 °C) to drive it to completion.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling the reaction to room temperature, carefully quench it by adding water. Reduce the volume of the solvent in vacuo to remove most of the ethanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-Ethoxy-4-nitropyridine.
Safety, Handling, and Storage
As a nitroaromatic compound, 2-Ethoxy-4-nitropyridine should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from related compounds like 4-nitropyridine N-oxide and other nitro-substituted pyridines can provide guidance.[12][13][14]
4.1. Hazard Profile
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[13] Nitroaromatic compounds can be toxic, with potential effects on the blood system (e.g., methemoglobinemia).[15]
-
Irritation: Expected to cause skin, eye, and respiratory tract irritation.[12][13][16]
-
Stability: Generally stable, but nitro compounds can be energetic and should not be subjected to excessive heat, shock, or friction.
Table 4: Recommended Handling Procedures
| Aspect | Recommendation |
|---|---|
| Engineering Controls | Handle in a well-ventilated chemical fume hood.[17] |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Conclusion
2-Ethoxy-4-nitropyridine is a synthetically valuable substituted pyridine. Its chemical properties are defined by the strong electron-withdrawing nature of the C4-nitro group, which activates the ring for nucleophilic aromatic substitution, and the modulating electron-donating effect of the C2-ethoxy group. The ability to readily transform the nitro group into an amine further enhances its utility as a versatile building block for constructing complex heterocyclic systems relevant to the pharmaceutical and materials science industries. Proper understanding of its reactivity and adherence to stringent safety protocols are essential for its effective and safe utilization in a research and development setting.
References
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ChemWhat. (n.d.). 2-Ethoxy-4-nitropyridine CAS#: 1187732-70-2. Retrieved from [Link]
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ChemWhat. (n.d.). 2-Ethoxy-5-nitropyridine CAS#: 31594-45-3. Retrieved from [Link]
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Gigiena i Sanitariia. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Retrieved from [Link]
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Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-nitropyridine. Retrieved from [Link]
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ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
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